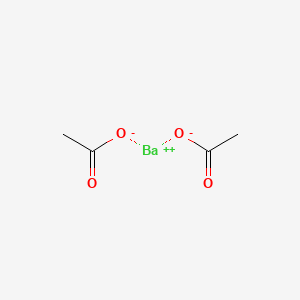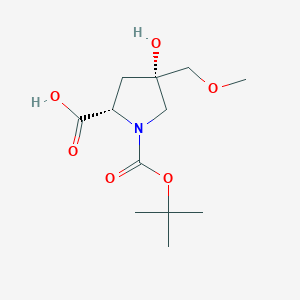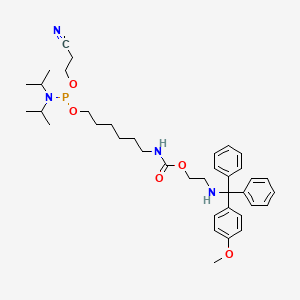
N'-Benzylidene-2-(4-benzyl-1-piperazinyl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-Benzylidene-2-(4-benzyl-1-piperazinyl)acetohydrazide is a chemical compound with the molecular formula C20H24N4O and a molecular weight of 336.44 g/mol . This compound is part of a class of hydrazides, which are known for their diverse applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Benzylidene-2-(4-benzyl-1-piperazinyl)acetohydrazide typically involves the condensation of benzylideneacetohydrazide with 4-benzylpiperazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-Benzylidene-2-(4-benzyl-1-piperazinyl)acetohydrazide are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-Benzylidene-2-(4-benzyl-1-piperazinyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
N’-Benzylidene-2-(4-benzyl-1-piperazinyl)acetohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-Benzylidene-2-(4-benzyl-1-piperazinyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Benzyl-1-piperazinyl)-N’-(2-pyridinylmethylene)acetohydrazide
- 2-(4-Benzyl-1-piperazinyl)-N’-(1-phenylethylidene)acetohydrazide
- 2-(4-Benzyl-1-piperazinyl)-N’-(4-propoxybenzylidene)acetohydrazide
Uniqueness
N’-Benzylidene-2-(4-benzyl-1-piperazinyl)acetohydrazide is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C20H24N4O |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-2-(4-benzylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C20H24N4O/c25-20(22-21-15-18-7-3-1-4-8-18)17-24-13-11-23(12-14-24)16-19-9-5-2-6-10-19/h1-10,15H,11-14,16-17H2,(H,22,25)/b21-15+ |
InChI Key |
GKTAHEIFHHAQAK-RCCKNPSSSA-N |
Isomeric SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)N/N=C/C3=CC=CC=C3 |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC(=O)NN=CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-benzhydryl-1-piperazinyl)-1-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12043065.png)



![rac-trans-Paroxetine-D6 Maleate; (3RS,4SR)-3-[(1,3-Benzodioxol-5-yloxy)(dideuterio)methyl]-2,2,6,6,-tetradeuterio-4-(4-fluorophenyl)piperidine Maleate](/img/structure/B12043092.png)




![1-[(2,4-Dichlorobenzyl)amino]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12043127.png)

![1-[(4-Bromophenyl)amino]-2-butyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12043140.png)
![(5Z)-5-[(3-{4-[(4-Fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12043145.png)
![8-[4-(2-hydroxyethyl)-1-piperazinyl]-1,3-dimethyl-7-(1-naphthylmethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12043149.png)
